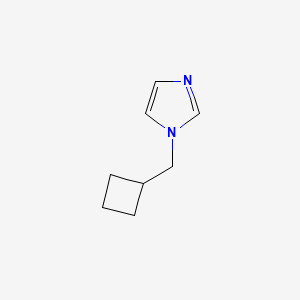

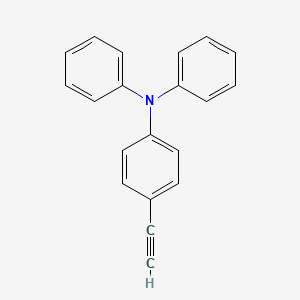

![molecular formula C11H15ClN2 B1369727 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine CAS No. 61695-07-6](/img/structure/B1369727.png)

1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

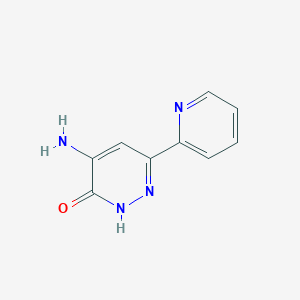

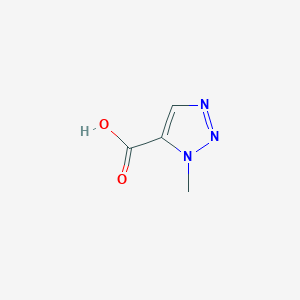

“1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine” is a chemical compound with the molecular formula C11H15ClN2 . Its molecular weight is 210.70 g/mol . It belongs to the class of organic compounds known as 4-benzylpiperidines .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClN2.2ClH/c12-10-3-1-9 (2-4-10)7-14-6-5-11 (13)8-14;;/h1-4,11H,5-8,13H2;2*1H . The Canonical SMILES structure is C1CN (CC1N)CC2=CC=C (C=C2)Cl .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.70 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass of the compound is 210.0923762 g/mol . The topological polar surface area of the compound is 29.3 Ų .

Applications De Recherche Scientifique

Enzyme Inhibition

1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine and its derivatives are studied for their role in enzyme inhibition. For instance, certain analogues of this compound are known to be time-dependent irreversible inhibitors of monoamine oxidase B (MAO-B), which is significant in medicinal chemistry (Ding & Silverman, 1993).

Spectroscopic Characterization and Structure Analysis

The compound is also utilized in spectroscopic studies for structural analysis. In one study, different complexes including pyrrolidine were synthesized and characterized using various spectroscopic techniques. Such research aids in understanding the structural properties of these compounds (Amirnasr et al., 2001).

Synthesis of Key Intermediates

It serves as a key intermediate in the synthesis of other compounds. For example, it has been used in the preparation of premafloxacin, an antibiotic of veterinary importance. This highlights its utility in pharmaceutical synthesis (Fleck et al., 2003).

Derivatization for Identification

Derivatives of this compound are used in forensic science for the identification and derivatization of certain substances. The modifications enable better identification and characterization of compounds in forensic analyses (Nycz et al., 2016).

Catalysis and Synthesis Processes

This compound is involved in catalytic processes and synthesis of other compounds. For example, it has been used in asymmetric syntheses, which are crucial in producing compounds with specific chirality, a key factor in pharmaceuticals and other chemicals (Wu et al., 1996).

Anti-tumor Activity

The compound has been explored for its potential in anti-tumor activities. This includes its role as a potent inhibitor in specific pathways relevant to tumor growth, demonstrating its potential in cancer research (Noronha et al., 2007).

Molecular and Crystallography Studies

Molecular insights into derivatives of this compound have been obtained through crystallography and molecular studies. Such studies are essential in understanding the compound's interactions at a molecular level (Barakat et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, like 1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine, are known to interact with various biological targets .

Mode of Action

It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrrolidine derivatives are known to influence a variety of biochemical pathways .

Pharmacokinetics

It is known that the pyrrolidine ring structure can influence the pharmacokinetic profile of a compound .

Result of Action

Pyrrolidine derivatives are known to have a wide range of biological activities .

Action Environment

It is known that environmental factors can influence the action of many compounds .

Analyse Biochimique

Biochemical Properties

1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in this compound allows it to explore the pharmacophore space efficiently due to its sp3-hybridization and stereochemistry . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins can lead to changes in cell function, including alterations in metabolic pathways and gene expression . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s stereochemistry plays a crucial role in these interactions, affecting the compound’s binding mode to enantioselective proteins . This mechanism is essential for understanding how the compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo . Understanding these temporal effects is crucial for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological changes . It is important to consider any toxic or adverse effects at high doses to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions are important for understanding how the compound reaches its target sites and exerts its effects.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular localization is essential for predicting its biological effects and potential therapeutic applications.

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14/h1-4,11H,5-8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXIMRGOPABCGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585727 |

Source

|

| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61695-07-6 |

Source

|

| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

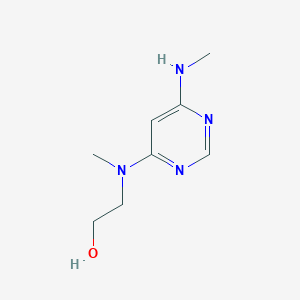

![6-Azaspiro[3.4]octane](/img/structure/B1369644.png)